molecular formula C17H22N4O2 B13053565 Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate

Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate

Cat. No.: B13053565
M. Wt: 314.4 g/mol
InChI Key: CQKMRGMRPCAFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the one mentioned above, is crucial for potential large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.

Scientific Research Applications

Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl 3-anilino-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-10-9-14-13(11-21)15(20-19-14)18-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,18,19,20)

InChI Key

CQKMRGMRPCAFPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.